7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Overview
Description
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as 7-hydroxy-4-methylcoumarin, is a derivative of coumarin. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its benzopyran structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions. This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which can then be further reacted with various azoles to produce coumarin-derived azolyl ethanols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Substitution reactions, particularly with azoles, can produce a range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, azoles, and various oxidizing and reducing agents. Reaction conditions often involve refluxing and the use of solvents like methanol.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, such as azolyl ethanols, which have significant applications in different fields .
Scientific Research Applications
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Medicine: Its derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interfere with microbial cell cycles, leading to potential anti-infective effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: This compound is a precursor in the synthesis of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one and shares similar chemical properties.
Uniqueness
The presence of both hydroxyl and methyl groups in this compound contributes to its unique chemical reactivity and potential applications. These functional groups enable the compound to participate in a wider range of chemical reactions compared to its similar counterparts.
Properties
IUPAC Name |
7-hydroxy-4-methyl-3,4-dihydrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZSWZFZSBGSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648740 | |
Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19484-75-4 | |
Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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